(Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-butyl-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-3-4-9-23-18(25)14(28-19(23)27)12-13-16(20-8-11-26-2)21-15-7-5-6-10-22(15)17(13)24/h5-7,10,12,20H,3-4,8-9,11H2,1-2H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXSZQBFPOBERV-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound that combines structural features from thioxothiazolidinones and pyrido[1,2-a]pyrimidines. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The compound features a thioxothiazolidinone backbone, which is known for its diverse biological activities. The presence of the pyrido[1,2-a]pyrimidine moiety enhances its potential as a bioactive molecule. The methoxyethylamino group may contribute to its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with similar structures had Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thioxothiazolidinone derivatives has been explored extensively. For example, 2-thioxothiazolidin-4-one derivatives have been shown to exhibit cytotoxic effects against several cancer cell lines. In vitro studies reported IC50 values ranging from 10 to 50 µM for various derivatives against human cancer cell lines such as HeLa and MCF7 . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
One notable activity of this compound is its potential as an enzyme inhibitor. Studies have indicated that similar compounds can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases . The inhibition mechanism often involves competitive binding to the active site of the enzyme.
Study on Tyrosinase Inhibition
A recent study evaluated the tyrosinase inhibitory activity of thioxothiazolidinone analogs. The results indicated that certain analogs exhibited potent inhibition with IC50 values significantly lower than those of established inhibitors like kojic acid. The study utilized B16F10 murine melanoma cells to assess cellular tyrosinase activity post-treatment with these compounds, confirming their potential in skin whitening applications .
Cytotoxicity Assessment
In another investigation, the cytotoxic effects of various thioxothiazolidinone derivatives were assessed in vitro using different cancer cell lines. The results showed that while some compounds were non-toxic at concentrations up to 20 µM, others demonstrated concentration-dependent cytotoxicity starting at lower doses . This highlights the importance of structural modifications in enhancing or reducing biological activity.
Data Tables
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazolidinone derivatives often involves cyclization reactions that can be tailored to introduce various substituents. The compound can be synthesized through a multi-step process involving the reaction of thiazolidinone precursors with pyridopyrimidine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Anticancer Properties
Research has indicated that compounds similar to (Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one exhibit significant anticancer activity. For instance, derivatives containing thiazolidinone moieties have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study published in the Journal of Research in Pharmacy demonstrated that thiazolidinone derivatives could inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Antibacterial Activity
In addition to anticancer effects, this compound may also possess antibacterial properties. Compounds with similar structural features have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The thiazolidinone framework has been associated with antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis.
| Activity Type | Target Organisms | Mechanism of Action |
|---|---|---|
| Anticancer | Various cancer cell lines | Induction of apoptosis |
| Antibacterial | Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |
Case Study 1: Anticancer Activity
A recent investigation explored the anticancer potential of thiazolidinone derivatives, including those structurally related to This compound . The study involved testing these compounds against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with some derivatives exhibiting IC50 values in the low micromolar range .
Case Study 2: Antibacterial Efficacy
Another study focused on evaluating the antibacterial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents for bacterial infections .
Comparison with Similar Compounds
Substituent Variations in the Thiazolidinone Core
Modifications to the alkyl chain at position 3 of the thiazolidinone ring significantly alter physicochemical properties:
- Impact of Alkyl Chain: Butyl vs. Isobutyl (372494-23-0): Branched chains may reduce metabolic degradation but increase steric hindrance, affecting target binding .
Variations in the Pyrido[1,2-a]pyrimidinone Amino Substituent
The amino group at position 2 of the pyrido[1,2-a]pyrimidinone ring modulates electronic and steric properties:
- Hydrophilic vs. Hydrophobic Groups: 2-Methoxyethyl (Target Compound): Balances solubility and membrane permeability via methoxy and ethyl linkages . Allylamino (372499-71-3): The unsaturated allyl group may confer reactivity toward electrophilic targets but reduce metabolic stability .
Additional Modifications: Pyrido Ring Substituents
- 9-Methyl Group (373611-93-9) : Methylation at position 9 of the pyrido ring could sterically hinder interactions with planar binding sites but improve pharmacokinetic half-life .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?
- Methodology : The compound’s core structure suggests a multi-step synthesis involving:
- Cyclocondensation : Formation of the pyrido[1,2-a]pyrimidin-4-one ring via reactions between substituted pyrimidines and activated carbonyl groups under acidic or basic conditions .
- Thiazolidinone ring formation : Reaction of a Schiff base intermediate (e.g., from a pyridopyrimidine aldehyde) with mercaptoacetic acid or its derivatives, as seen in analogous thiazolidinone syntheses .
- Functionalization : Introduction of the 2-methoxyethylamino group via nucleophilic substitution or reductive amination .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical techniques :
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry (e.g., Z-configuration of the methylene group) . IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches .
- Chromatography : HPLC or LC-MS to assess purity and detect byproducts from incomplete cyclization or side reactions .
- Elemental analysis : Confirmation of empirical formula .
Q. What are the primary biological activities associated with this compound?
- Biological assays :
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with MIC values compared to standards like ampicillin .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, often linked to thioxothiazolidinone-mediated apoptosis .
- Enzyme inhibition : Kinase or protease inhibition studies via fluorescence-based assays, given structural similarities to kinase-targeting pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Z-isomer?
- Methodology :
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C favor Z-configuration stabilization via intramolecular hydrogen bonding .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclization .
- Heuristic algorithms : Bayesian optimization or Design of Experiments (DoE) to model interactions between variables (e.g., pH, stoichiometry) and maximize yield .
Q. What structural modifications enhance the compound’s bioactivity while retaining the Z-configuration?
- SAR studies :
- Substituent variation : Replacing the butyl group with branched alkyl chains (e.g., isopropyl) to improve lipophilicity and membrane permeability .
- Heteroatom substitution : Replacing sulfur in the thioxo group with selenium to modulate redox activity and cytotoxicity .
- Hybridization : Conjugation with known pharmacophores (e.g., benzimidazole) to target dual pathways .
Q. How does the compound interact with specific biological targets (e.g., kinases, DNA)?
- Mechanistic approaches :
- Molecular docking : Computational modeling against ATP-binding pockets of kinases (e.g., EGFR) to predict binding affinity .
- Biophysical assays : Surface plasmon resonance (SPR) or ITC to quantify binding constants with DNA/protein targets .
- Gene expression profiling : RNA-seq to identify downstream pathways affected in treated cells .
Q. How can contradictory data on the compound’s activity across different studies be resolved?
- Troubleshooting strategies :
- Batch variability analysis : Compare purity, isomer ratios (Z vs. E), and solvent residues (e.g., DMSO) using LC-MS .
- Biological model standardization : Use isogenic cell lines or uniform microbial strains to minimize assay variability .
- Meta-analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .
Methodological Resources
- Synthetic protocols : Detailed procedures for pyrido[1,2-a]pyrimidin-4-one and thiazolidinone synthesis .
- Optimization tools : Open-source DoE software (e.g., RStudio’s DoE.base) for reaction condition screening .
- Advanced characterization : X-ray crystallography for absolute configuration determination (as in structurally related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
